molecular formula C7H12O2 B13874280 2-Isopropylbut-3-enoic acid

2-Isopropylbut-3-enoic acid

Cat. No.: B13874280
M. Wt: 128.17 g/mol
InChI Key: LFZJCMKSNQOTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropylbut-3-enoic acid is an organic compound with the molecular formula C7H12O2. It is a carboxylic acid derivative characterized by the presence of an isopropyl group attached to a butenoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylbut-3-enoic acid typically involves the reaction of isopropyl-substituted alkenes with carboxylation agents. One common method is the hydrolysis of isopropylbut-3-enyl esters under acidic or basic conditions to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve catalytic processes that enhance the efficiency and yield of the reaction. These methods often utilize metal catalysts and optimized reaction conditions to achieve large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylbut-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Isopropylbut-3-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropylbut-3-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical processes. The isopropyl group may enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Comparison: 2-Isopropylbut-3-enoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-propan-2-ylbut-3-enoic acid

InChI

InChI=1S/C7H12O2/c1-4-6(5(2)3)7(8)9/h4-6H,1H2,2-3H3,(H,8,9)

InChI Key

LFZJCMKSNQOTNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.